Dihexadecyl phthalate
Description
Structure
2D Structure
Properties
IUPAC Name |
dihexadecyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-43-39(41)37-33-29-30-34-38(37)40(42)44-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXCGJKBBBBNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-18-4 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexadecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13372-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexadecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Occurrence and Spatiotemporal Distribution of Dihexadecyl Phthalate
Prevalence of Phthalate (B1215562) Esters in Global Ecosystems
Phthalate esters (PAEs) are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Their extensive use has led to their status as ubiquitous environmental contaminants, detected in nearly every environmental medium, including water, soil, sediment, and air. Because phthalates are not chemically bound to the plastic matrix, they can leach, migrate, or evaporate into the environment over time.
The distribution of different phthalates is largely governed by their physicochemical properties. Low-molecular-weight (LMW) phthalates are more water-soluble and volatile, whereas high-molecular-weight (HMW) phthalates, such as Dihexadecyl phthalate, are characterized by low water solubility and high hydrophobicity. umd.edu This causes HMW phthalates to preferentially adsorb to organic matter in soil and sediment, leading to their accumulation in these matrices. iwaponline.com Consequently, while LMW phthalates may be more mobile in aquatic systems, HMW phthalates are more persistent in solid environmental compartments. iwaponline.commst.dk
The contamination of aquatic systems with phthalates has been reported in numerous countries. nih.gov These compounds enter waterways through various pathways, including industrial and municipal wastewater effluents, surface runoff from agricultural and urban areas, and atmospheric deposition. mst.dknih.gov
DEHP has been detected in coastal and marine water columns at concentrations ranging from 0.002 µg·L⁻¹ to 168 µg·L⁻¹ across various locations, including the Mediterranean Sea, the Yellow Sea, and the Pacific Ocean. mdpi.com A study in the Tropical Western Pacific Ocean found total concentrations of 14 analyzed PAEs ranging from 12.13 ng L⁻¹ to 60.69 ng L⁻¹, with DEHP being a dominant congener. nih.gov Given its similar HMW nature, this compound would be expected to exhibit low solubility in seawater and a high affinity for partitioning to suspended particulate matter and organic material. mdpi.com The primary sources for such contamination include leaching from plastic debris and atmospheric deposition. nih.gov
Table 1: Concentrations of Selected Phthalates in Marine Water This table presents data for commonly monitored phthalates to illustrate the general scope of contamination, as specific data for this compound is not available.
While specific data for this compound in freshwater systems are absent from the reviewed literature, the general occurrence of other phthalates is well-documented. Phthalates are frequently detected in rivers, lakes, and groundwater, often downstream of urban and industrial areas. nih.govnih.gov
For instance, studies of various rivers have reported DEHP concentrations ranging from non-detectable levels up to 97.8 μg/L. nih.gov In the middle and lower Hanjiang River in China, the total concentration of six common PAEs ranged from 592 to 2,750 ng/L in surface water. mdpi.com Due to their high hydrophobicity, HMW phthalates like this compound are less likely to be found at high concentrations in the dissolved phase of surface water and are more prone to adsorb onto suspended solids. iwaponline.com Their low water solubility also limits their mobility and potential to leach into groundwater, although this pathway cannot be entirely dismissed, particularly in areas with significant soil and sediment contamination.
Terrestrial environments, particularly soil and sediment, are considered major sinks for HMW phthalates due to their strong tendency to adsorb to organic matter. iwaponline.com
There is no specific data available on the concentration of this compound in soil from the reviewed sources. However, soil is a primary reservoir for HMW phthalates released into the environment. mdpi.com Contamination sources include the application of sewage sludge as fertilizer, the degradation of plastic materials used in agriculture (e.g., mulching films), and atmospheric deposition. mdpi.com
Studies have consistently identified DEHP and di-n-butyl phthalate (DBP) as the predominant phthalates in agricultural and urban soils. In a study of agricultural soils in Xinjiang, China, total concentrations of five PAEs ranged from 7.29 to 1064.1 μg kg⁻¹, with DBP and DEHP being the main contributors. mdpi.com Given its properties, this compound would be expected to be highly persistent in the soil matrix, with very low mobility.
Table 2: Concentrations of Selected Phthalates in Soil This table presents data for commonly monitored phthalates to illustrate the general scope of contamination, as specific data for this compound is not available.
Sediments are a critical environmental sink for persistent and hydrophobic compounds like HMW phthalates. While direct measurements for this compound are lacking in the available literature, extensive research shows significant accumulation of other HMW phthalates in both marine and freshwater sediments.
The proportion of PAEs in the sediment phase increases with molecular weight. iwaponline.com In the Pearl River Delta, DEHP was a dominant phthalate in sediment samples, with total PAE concentrations reaching up to 17,340.04 ng/g dry weight (dw). nih.gov Similarly, in sediments from the U-Tapao canal in Thailand, DEHP was the most abundant congener, with concentrations ranging from 190 to 890 ng/g dw. mdpi.com These findings suggest that sediments act as a long-term reservoir for HMW phthalates. Due to its high hydrophobicity, this compound is expected to partition strongly from the water column into the sediment, where it can persist for long periods. mst.dk
Table 3: Concentrations of Selected Phthalates in Sediments This table presents data for commonly monitored phthalates to illustrate the general scope of contamination, as specific data for this compound is not available.
Presence in Atmospheric Media
Phthalates can be released into the atmosphere through volatilization from various products. ecn.nl Once in the atmosphere, they can be photodegraded, with predicted half-lives of approximately one day. ecn.nl However, higher molecular weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), a compound structurally similar to this compound, have been detected in precipitation in remote locations like the Enewetok Atoll in the North Pacific Ocean, indicating their potential for long-range atmospheric transport. epa.gov Phthalates in the atmosphere are often adsorbed to atmospheric particles. science.gov While specific data on this compound in atmospheric media is limited, the behavior of other high-molecular-weight phthalates suggests that it may be present in the atmosphere, likely at low concentrations and associated with particulate matter. ecn.nlscience.gov
Occurrence in Human-Relevant Compartments
Food is considered a significant route of human exposure to certain phthalates. bund.defoodpackagingforum.org Phthalates can migrate into food from various sources during production, processing, and packaging. foodpackagingforum.orgnih.gov These sources can include polyvinyl chloride (PVC) tubing, conveyor belts, gaskets in jar lids, and printing inks on labels. foodpackagingforum.orgnih.gov While DEHP has been a major focus of studies on phthalates in food, other phthalates are also detected. nih.govfoodpackagingforum.org
A study of foods purchased in New York State found that DEHP was detected in 74% of the food samples, with the highest mean concentration found in pork. nih.gov Fatty foods, in general, are more susceptible to phthalate migration due to the lipophilic nature of these compounds. foodpackagingforum.orgfoodpackagingforum.org However, phthalates have also been found in non-fatty foods like bread. foodpackagingforum.org
The use of certain phthalates in food contact materials is regulated in many regions, including the European Union and the United States. foodpackagingforum.orgfda.gov Despite these regulations, non-compliant products have been found on the market. foodpackagingforum.org Recent studies suggest that manufacturers have been replacing some phthalates with alternative compounds in food contact applications. fda.govfoodengineeringmag.com
Table 3: Mean Concentrations of DEHP in Various Food Groups
| Food Group | Mean DEHP Concentration (ng/g) |
|---|---|
| Pork | 300 |
| Poultry | 144 |
| Cream | 105 |
| Vegetable Oils | 50 |
| Fish and Shellfish | 35 |
| Beef | 27 |
| Milk | 11 |
| Beverages | 4 (ng/mL) |
Data from a study of food purchased in New York State. nih.gov
Indoor dust is a well-known reservoir for a variety of semi-volatile organic compounds, including phthalates. childstudy.canih.govmdpi.com Phthalates are released from numerous consumer products commonly found in homes, such as vinyl flooring, wall coverings, and plastic toys. childstudy.camdpi.com Humans, and particularly young children, can be exposed to these chemicals through the ingestion of dust. bund.derivm.nl
Numerous studies have quantified the levels of various phthalates in household dust. DEHP is consistently found to be one of the most abundant phthalates in indoor dust samples. nih.govmdpi.comnih.gov A study in Kozani, Greece, found DEHP concentrations in house dust ranging from 62.73 to 1233.54 µg/g. mdpi.com The concentration of phthalates in dust can be influenced by the presence of plastic or synthetic materials within the home. nih.govmdpi.com
While there is extensive data on common phthalates like DEHP in house dust, specific information on the concentration of this compound is limited. However, given its use as a plasticizer, it is plausible that it could be present in indoor environments, although likely at lower levels than the more commonly used phthalates.
Table 4: Concentration Ranges of Phthalates in Household Dust from Kozani, Greece
| Phthalate | Concentration Range (µg/g) |
|---|---|
| Di-(2-ethylhexyl) phthalate (DEHP) | 62.73 - 1233.54 |
| Di-n-butyl phthalate (DBP) | 4.03 - 264.91 |
| Di-iso-butyl phthalate (DiBP) | 10.57 - 221.19 |
| Benzyl-butyl phthalate (BBP) | 0.72 - 20.22 |
Environmental Fate and Biogeochemical Transformation of Dihexadecyl Phthalate
Degradation Pathways in Environmental Systems
The breakdown of phthalate (B1215562) esters (PAEs) in the environment is primarily driven by microbial activity, although abiotic processes can contribute under certain conditions. rsc.org Biodegradation is considered the most significant route for the environmental degradation of these widespread pollutants. rsc.org
Biotic Degradation Mechanisms
Microbial degradation is the principal mechanism for the removal of phthalates from terrestrial and aquatic ecosystems. nih.gov A wide array of microorganisms can utilize phthalates as a source of carbon and energy under both aerobic and anaerobic conditions. bohrium.com The general pathway involves the initial hydrolysis of the ester bonds, followed by the breakdown of the central phthalic acid ring. nih.gov
Under aerobic conditions, the biodegradation of long-chain phthalates is a multi-step process initiated by bacteria and fungi. nih.govnih.gov The pathway generally proceeds through two main stages: the hydrolysis of the ester side chains and the subsequent aerobic degradation of the resulting phthalic acid. nih.gov
The initial step is the enzymatic hydrolysis of the diester to its corresponding monoester and then to phthalic acid. nih.gov For a compound like Dihexadecyl phthalate, this would involve the formation of monohexadecyl phthalate and hexadecanol. Subsequently, phthalic acid is converted to protocatechuate through the action of dioxygenase enzymes. nih.gov The aromatic ring of protocatechuate is then cleaved, either through an ortho- or meta- cleavage pathway, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov
Table 1: General Aerobic Degradation Pathway for Phthalate Esters
| Step | Reactant | Enzyme Type (Example) | Product(s) |
|---|---|---|---|
| 1 | Di-ester Phthalate | Esterase / Hydrolase | Mono-ester Phthalate + Alcohol |
| 2 | Mono-ester Phthalate | Esterase / Hydrolase | Phthalic Acid + Alcohol |
| 3 | Phthalic Acid | Dioxygenase | Dihydroxyphthalate intermediate |
| 4 | Dihydroxyphthalate | Decarboxylase | Protocatechuate |
This table represents a generalized pathway for phthalate esters. Specific enzymes and intermediates can vary.
Anaerobic degradation of phthalates is also possible, though often slower than aerobic processes, particularly for high molecular weight compounds. nih.govkaydiandesign.com Studies on DEHP have shown that it can be degraded under methanogenic conditions. nih.govkaydiandesign.com The anaerobic pathway for phthalic acid, a key intermediate, is distinct from the aerobic route. It involves the activation of phthalic acid to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. researchgate.net Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further broken down. researchgate.net
While the complete anaerobic degradation of high molecular weight PAEs has been documented, they are often considered more recalcitrant under these conditions compared to shorter-chain phthalates. nih.govkaydiandesign.com For instance, the degradation of DEHP in anaerobic sludge has been observed to be one to two orders of magnitude slower than that of di-n-butyl phthalate (DBP) and diethyl phthalate (DEP). nih.gov
A diverse range of microorganisms has been identified with the ability to degrade phthalate esters. These microbes are found in various environments, including soil, sediment, and activated sludge. hku.hk The efficiency of degradation can be influenced by factors such as pH, temperature, and the presence of other organic matter. nih.gov
Several bacterial genera are well-known for their phthalate-degrading capabilities. These include:
Pseudomonas : Species of this genus are frequently cited for their ability to degrade a variety of aromatic compounds, including phthalates. nih.gov
Rhodococcus : Strains of Rhodococcus have demonstrated the ability to degrade long-chain phthalates like DEHP. ethz.ch
Gordonia : This genus has been shown to be effective in degrading low, medium, and high molecular weight phthalates. nih.gov
Bacillus : Certain Bacillus species are also capable of metabolizing phthalates. btsjournals.com
Sphingomonas : This genus has been isolated for its ability to degrade various phthalates. hku.hk
Ochrobactrum : A strain of Ochrobactrum anthropi was found to effectively degrade DEHP. nih.gov
Fungal species, such as Aspergillus niger and Penicillium, have also been shown to contribute to the degradation of DEHP. btsjournals.com Often, microbial consortia, containing multiple species, exhibit more efficient and complete degradation of phthalates than single strains. plos.org
Table 2: Examples of Microorganisms Involved in the Degradation of High Molecular Weight Phthalates (e.g., DEHP)
| Microorganism Genus | Environment of Isolation | Reference |
|---|---|---|
| Gordonia | Not Specified | nih.gov |
| Rhodococcus | Not Specified | ethz.ch |
| Ochrobactrum | Polluted Lake | nih.gov |
| Enterobacter | Polluted Soil | nih.gov |
| Lysinibacillus | Landfill Soil | ijplantenviro.com |
The biodegradation of diester phthalates proceeds through a series of metabolic intermediates. The primary and most consistently identified intermediates are the corresponding monoester and phthalic acid. nih.gov For this compound, the expected initial breakdown products would be monohexadecyl phthalate and hexadecanol .
Further degradation of monohexadecyl phthalate would yield phthalic acid . Phthalic acid is a central intermediate in the catabolism of all phthalate esters. nih.gov Subsequent degradation of phthalic acid under aerobic conditions leads to the formation of intermediates like 4,5-dihydroxyphthalate and protocatechuate , before the aromatic ring is cleaved. nih.gov In the case of DEHP degradation by Lysinibacillus xylanilyticus, intermediates such as n-Hexadecanoic acid and Oleic Acid were identified, indicating the breakdown of the alkyl chains. ijplantenviro.com
Abiotic Degradation Processes
While biodegradation is the primary fate of phthalates in most environments, abiotic processes such as hydrolysis and photolysis can also contribute to their transformation, although these processes are generally slow. rsc.orgnih.gov
Hydrolysis: The rate of hydrolysis of phthalate esters is influenced by pH and temperature. researchgate.net This process involves the cleavage of the ester bonds to form the monoester and then phthalic acid. nih.gov For long-chain phthalates like DEHP, hydrolysis is generally not considered a significant environmental fate process under typical environmental conditions, with estimated half-lives in the order of years. researchgate.net However, under conditions found in the lower layers of landfills (e.g., high temperatures and fluctuating pH), hydrolysis can become a more dominant transformation process. nih.gov
Photolysis: Photodegradation, or the breakdown of compounds by light, can occur, particularly in the atmosphere through reactions with hydroxyl radicals. researchgate.net However, for high molecular weight phthalates that tend to partition to soil, sediment, and sludge, photolysis is considered a minor degradation pathway. nih.gov The rate of photolysis for phthalates in aqueous environments is also extremely slow under natural sunlight. iwaponline.com
Hydrolysis
Hydrolysis is a significant abiotic degradation pathway for many organic esters in the aquatic environment. For phthalate esters, this process involves the cleavage of the ester bonds, leading to the formation of a monoester and subsequently phthalic acid, along with the corresponding alcohol. The rate of hydrolysis is influenced by factors such as pH and temperature.
While specific experimental data on the hydrolysis rate of this compound is limited, general principles of chemical kinetics for phthalate esters suggest that the rate of hydrolysis decreases with increasing length of the alkyl chain. This is attributed to steric hindrance, where the large hexadecyl groups impede the approach of water molecules or hydroxide (B78521) ions to the ester linkage. Consequently, this compound is expected to be significantly more resistant to hydrolysis compared to short-chain phthalates.
Long-chain phthalates are known to have very long hydrolysis half-lives, potentially on the order of years to decades under typical environmental pH conditions (pH 7-8). The extreme hydrophobicity of this compound also limits its dissolution in the water column, further reducing the effective rate of aqueous hydrolysis. Therefore, hydrolysis is not considered a rapid or primary degradation pathway for this compound in the environment.
Table 1: Estimated Hydrolysis Half-life of this compound
| pH | Estimated Half-life |
| 7 | Very Long (likely years to decades) |
| 8 | Very Long (likely years to decades) |
| Note: Data is estimated based on the general behavior of high molecular weight phthalates. Specific experimental data for this compound is not readily available. |
Photolytic Degradation and Radical-Mediated Reactions
Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that generate reactive species.
Phthalate esters can absorb ultraviolet (UV) radiation, which can lead to their degradation. The susceptibility of phthalates to photodegradation has been observed to increase with the length of the alkyl side-chain. This suggests that this compound may be more prone to photolytic degradation than its shorter-chain counterparts.
In the atmosphere, the primary degradation pathway for organic compounds in the vapor phase is reaction with photochemically produced hydroxyl radicals (•OH). While the extremely low vapor pressure of this compound limits its presence in the atmospheric vapor phase, any fraction that does volatilize would be subject to this rapid degradation process. For particle-bound this compound in the atmosphere, photolytic degradation is expected to be the more dominant removal process.
In aquatic systems, indirect photolysis mediated by dissolved organic matter and other sensitizers can generate reactive oxygen species (ROS) such as hydroxyl radicals, which can contribute to the degradation of this compound. However, due to its strong partitioning to sediment and suspended organic matter, the availability of this compound in the sunlit surface waters where photolysis occurs is likely to be limited.
Table 2: Estimated Atmospheric Half-life of this compound
| Parameter | Estimated Value |
| Vapor Phase Reaction with •OH Radicals | Short (hours to days) |
| Particle-Bound Photolysis | Longer (days to weeks) |
| Note: Data is estimated based on general principles and data for other high molecular weight phthalates. |
Transport and Persistence in Environmental Media
The transport and persistence of this compound in the environment are largely governed by its high hydrophobicity and low volatility. These properties dictate its partitioning behavior between air, water, soil, and sediment.
Sorption to Sediments and Organic Matter
This strong sorption behavior has several important implications for its environmental fate. It significantly reduces the concentration of this compound in the aqueous phase, thereby limiting its bioavailability to pelagic organisms and its susceptibility to aqueous degradation processes like hydrolysis and photolysis. The accumulation in sediments means that these environments can act as long-term sinks and potential sources of this compound. The persistence of this compound in sediment is likely to be high due to reduced bioavailability to microorganisms and protection from photolytic degradation.
Table 3: Estimated Soil and Sediment Sorption of this compound
| Parameter | Estimated Value | Implication |
| Log Kow | ~12.96 | Extremely Hydrophobic |
| Log Koc | Very High | Strong partitioning to soil and sediment organic carbon |
| Note: Koc value is an estimation based on the high Log Kow. |
Volatilization and Atmospheric Transport
Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. The tendency of a chemical to volatilize is described by its vapor pressure and Henry's Law constant. This compound has an extremely low vapor pressure (6.12 x 10-13 mmHg at 25°C), indicating a very low tendency to evaporate.
Its high Koc value also means that it will be strongly sorbed to soil and sediment, further reducing its potential for volatilization from these media. Similarly, in aquatic environments, its strong partitioning to dissolved and suspended organic matter, as well as bottom sediments, will significantly limit its transfer from water to air.
While long-range atmospheric transport has been observed for some lower molecular weight phthalates, the extremely low volatility of this compound suggests that significant atmospheric transport in the vapor phase is unlikely. Any atmospheric transport would likely occur through the movement of contaminated dust and aerosol particles to which it is adsorbed.
Table 4: Estimated Volatilization Potential of this compound
| Property | Value | Implication for Volatilization |
| Vapor Pressure | 6.12 x 10-13 mmHg at 25°C | Extremely Low |
| Henry's Law Constant | Not available (expected to be very low) | Very Low |
| Note: Values indicate a negligible potential for volatilization from water and soil surfaces. |
Leaching and Migration
Leaching is the process by which a chemical moves through soil with percolating water, potentially contaminating groundwater. The strong sorption of this compound to soil organic matter significantly immobilizes it, making it highly unlikely to leach into groundwater. Its mobility in soil is expected to be very low.
Migration refers to the movement of a substance out of a material in which it is contained, such as the migration of a plasticizer from a polymer matrix. Phthalates are not chemically bound to the polymer and can migrate to the surface and into the surrounding environment. The rate of migration is influenced by factors such as the type of polymer, the concentration of the phthalate, temperature, and the nature of the contacting medium (e.g., food, water).
For this compound, its large molecular size and high hydrophobicity would be expected to result in a very slow rate of migration from plastic materials compared to smaller, more mobile phthalates. Leaching into aqueous media would be particularly limited due to its low water solubility. However, migration into fatty or oily substances could be more significant.
Bioconcentration and Bioaccumulation Potential
Bioconcentration is the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes uptake from all sources, including food. The potential for a chemical to bioconcentrate is often estimated by its octanol-water partition coefficient (Kow).
This compound possesses a very high Log Kow, which would traditionally suggest a high potential for bioconcentration and bioaccumulation based on simple partitioning theory. However, for very hydrophobic compounds with large molecular sizes, the actual bioaccumulation potential can be lower than predicted by Kow alone. This is due to several factors, including reduced membrane permeability for very large molecules and the potential for metabolic transformation within the organism.
Many organisms, particularly vertebrates, have the ability to metabolize phthalate esters, which can significantly reduce their bioaccumulation. While specific bioconcentration factor (BCF) data for this compound in aquatic organisms are not available, studies on other high molecular weight phthalates have shown that their BCFs are often lower than would be predicted from their Kow values due to metabolism. Therefore, while this compound is expected to be taken up by organisms due to its lipophilicity, its potential for biomagnification through the food web may be limited by metabolic processes in higher trophic level organisms.
Table 5: Estimated Bioaccumulation Potential of this compound
| Parameter | Estimated Value/Indication | Implication |
| Log Kow | ~12.96 | High potential for partitioning into lipids |
| Bioconcentration Factor (BCF) | Not available (predicted to be high based on Kow, but may be limited by metabolism and molecular size) | Potential for accumulation in aquatic organisms |
| Note: BCF is an estimation and the actual value may be lower than predicted by Kow due to metabolic processes. |
Uptake and Accumulation in Aquatic Organisms
The process by which a chemical is absorbed by an aquatic organism from the surrounding water is known as bioconcentration. For hydrophobic, or lipophilic ("fat-loving"), compounds like this compound, the primary mechanism of uptake is passive diffusion across respiratory surfaces, such as gills, and the skin. Due to its extremely high Log Kow, this compound has a strong thermodynamic potential to move from the water column and accumulate in the lipid-rich tissues of aquatic organisms. sfu.canih.gov
While no specific bioconcentration factor (BCF) has been experimentally determined for this compound, the general principles of environmental toxicology suggest it would be classified as having a very high potential for bioconcentration. However, this potential is often counteracted by other biological and environmental factors. For very large molecules like this compound, the rate of uptake across biological membranes may be slower than for smaller phthalates, potentially limiting the speed of accumulation.
Potential for Trophic Transfer in Food Chains
Trophic transfer is the process by which contaminants are passed from one level of a food chain to the next. When the concentration of a contaminant increases at successively higher levels of the food web, the process is known as biomagnification. This phenomenon is a significant concern for persistent, bioaccumulative, and toxic substances.
Based on the behavior of other well-studied high molecular weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DnOP), this compound is not expected to biomagnify in aquatic food webs. sfu.caepa.gov In fact, studies on similar long-chain phthalates have often demonstrated the opposite effect, known as trophic dilution, where the concentration of the substance decreases as it moves up the food chain. sfu.caresearchgate.net
Several factors contribute to this expectation of trophic dilution for this compound. Firstly, the bioavailability of such a hydrophobic compound in the water column may be low, as it will preferentially bind to sediment and dissolved organic matter, making it less available for uptake by organisms at the base of the food web. Secondly, as mentioned previously, metabolic transformation is a critical mitigating factor. sfu.caepa.gov The capacity to metabolize phthalates often increases with the trophic level of the organism. researchgate.net This means that predators may be more efficient at breaking down and excreting this compound than their prey, leading to lower concentrations in their tissues. Consequently, organisms at the top of the food web are likely exposed to lower, not higher, concentrations of these types of compounds. sfu.ca
An extensive search for scientific literature and data concerning the chemical compound "this compound" has revealed a significant lack of available information regarding its specific human exposure assessment and toxicokinetics. The vast majority of research in this area has been conducted on other phthalates, most notably Di(2-ethylhexyl) phthalate (DEHP).
Due to this scarcity of specific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in your request. The necessary research findings on occupational and consumer product exposure, dietary intake, inhalation, dermal contact, intravenous exposure, metabolism, and excretion for this particular compound are not sufficiently documented in publicly accessible scientific resources.
However, a substantial body of research exists for Di(2-ethylhexyl) phthalate (DEHP) , a closely related and widely studied phthalate ester. This information aligns well with the structured article you have requested.
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Please advise if you would like to move forward with an article on Di(2-ethylhexyl) phthalate (DEHP).
Information on the Toxicokinetics and Human Exposure Assessment of this compound is Not Available in Publicly Accessible Scientific Literature
Following a comprehensive and targeted search of publicly available scientific literature, it has been determined that there is no specific information available for the chemical compound "this compound" corresponding to the requested article outline. The search encompassed databases and scientific journals for data pertaining to the human exposure assessment and toxicokinetics of this specific phthalate ester.
The user's request specified a detailed article structure, including sections on metabolic pathways and biomarkers of exposure:
Human Exposure Assessment and Toxicokinetics of Phthalate Esters
Human Exposure Assessment and Toxicokinetics of Phthalate Esters
Metabolism and Excretion of Phthalate (B1215562) Esters in Biological Systems
Elimination Kinetics
Biomarkers of Human Exposure
Biomarkers of Human Exposure
Amniotic Fluid Analysis for Fetal Exposure
Despite extensive searches for "Dihexadecyl phthalate" in conjunction with these specific metabolic and biomarker topics, no relevant research findings, data tables, or detailed scientific information were found. The existing body of scientific literature on phthalate toxicokinetics and human biomonitoring focuses heavily on other compounds, such as Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), and Benzyl (B1604629) butyl phthalate (BBzP).
Due to the strict requirement to focus solely on this compound and not introduce information pertaining to other compounds, it is not possible to generate the requested article. Providing information on other phthalates, such as DEHP, would be scientifically inaccurate and would violate the explicit instructions of the request. Therefore, no content can be produced for any of the specified sections and subsections for the compound this compound.
Pharmacokinetic Modeling and Extrapolation
PBPK models are mathematical representations of the body, comprising compartments that correspond to actual organs and tissues (e.g., gut, liver, blood, fat). frontiersin.orgnih.gov These models integrate physiological parameters (e.g., blood flow rates, tissue volumes) with chemical-specific data (e.g., partition coefficients, metabolic rates) to predict the concentration of the parent compound and its metabolites in various tissues over time. researchgate.netvt.edu
Model Structure for High Molecular Weight Phthalates
The general structure of a PBPK model for an HMW phthalate like this compound would be based on models developed for compounds like DEHP and DPHP. frontiersin.orgfrontiersin.orgnih.gov These models typically include the following key features:
Gastrointestinal Tract: Following oral ingestion, which is a primary route of exposure for phthalates, the parent diester is hydrolyzed to its corresponding monoester, in this case, monohexadecyl phthalate. frontiersin.org This initial metabolism occurs in the gut.
Systemic Circulation: The monoester is then absorbed into the bloodstream. For highly lipophilic compounds like HMW phthalates, uptake into the lymphatic system can also be a significant pathway. frontiersin.org
Liver: The liver is the primary site for further metabolism. The monoester undergoes oxidative metabolism, creating more hydrophilic (water-soluble) metabolites that can be more easily excreted. frontiersin.org
Distribution: The monoester can be distributed to various tissues. Due to their lipophilicity, HMW phthalates and their monoesters may partition into fatty tissues. nih.gov
Excretion: The oxidized, more water-soluble metabolites are primarily excreted in the urine, often after conjugation with glucuronic acid. cpsc.gov For HMW phthalates, some excretion may also occur via the feces. cpsc.gov
The development and refinement of these models rely on integrating data from various sources, including in vitro (laboratory-based), in silico (computer-based), and human biomonitoring studies. frontiersin.orgfrontiersin.org
Extrapolation and Research Findings
A key advantage of PBPK modeling is its utility in extrapolation. nih.gov This involves:
Interspecies Extrapolation: Scaling the model from laboratory animals (like rats) to humans by adjusting physiological parameters (e.g., body weight, organ volumes, blood flow rates). nih.gov
Dose Extrapolation: Predicting tissue concentrations at low, environmentally relevant exposure levels based on data from high-dose studies.
Route-to-Route Extrapolation: Using data from one exposure route (e.g., oral) to predict kinetics for another (e.g., dermal or inhalation).
Research on other HMW phthalates provides insights applicable to this compound. For instance, studies on DPHP show that it behaves similarly to other HMW phthalates like DEHP, being readily hydrolyzed in the gut to its monoester, which is then absorbed and metabolized into oxidative products excreted in the urine. frontiersin.org Only a small fraction (1-7%) of the dose is typically excreted as the simple monoester for these long-chain phthalates. frontiersin.org
PBPK models for DEHP have been developed and validated against human kinetic data, demonstrating their ability to predict the time-course of metabolites in blood and urine. researchgate.netresearchgate.net These models serve as a foundation for assessing other similar phthalates. The "read-across" approach, supported by PBPK modeling, is a critical component of modern chemical safety assessment, allowing for the evaluation of data-poor chemicals by leveraging information from data-rich analogs. frontiersin.org
Illustrative Data for PBPK Model Parameters
While specific parameters for this compound are not available, the following table provides an example of the types of chemical-specific parameters required for a PBPK model, using data derived from modeling other HMW phthalates as a reference.
| Parameter | Description | Illustrative Value (based on HMW Phthalate Analogs) |
|---|---|---|
| LogKow | Octanol-water partition coefficient, indicating lipophilicity. | > 8.0 (estimated for HMW phthalates) cpsc.gov |
| Gut Metabolism Rate | Rate of hydrolysis from diester to monoester in the gastrointestinal tract. | Variable, modeled as a first-order process. |
| Hepatic Metabolism Rate | Rate of oxidative metabolism of the monoester in the liver. | Determined from in vitro studies (e.g., using human liver microsomes). |
| Fraction Unbound in Plasma (fup) | The fraction of the chemical not bound to plasma proteins, which is available for distribution and metabolism. | < 0.01 (indicating high protein binding) frontiersin.org |
| Urinary Excretion Rate | Rate constant for the elimination of metabolites via urine. | Derived from human biomonitoring data. nih.gov |
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific and detailed outline provided.
The requested topics—including mechanisms of endocrine disruption, impacts on hormone synthesis, and specific reproductive and developmental toxicities—are areas of extensive research for other phthalate esters, most notably Di(2-ethylhexyl) phthalate (DEHP). However, dedicated research on "this compound" concerning these precise biological and molecular effects is not present in the available search results.
Generating content for the requested article would require extrapolating data from other, chemically distinct phthalates. This would be scientifically inaccurate and would not meet the required standards of a factual, informative article focused solely on this compound. Therefore, to ensure scientific accuracy and strictly adhere to the user's instructions, the article cannot be created.
Based on a comprehensive review of scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” according to the specific outline provided. Extensive searches for research data on the developmental, neurological, and hepatic effects of "this compound" did not yield specific findings for this particular compound.
The vast body of research on phthalate toxicity, which covers the topics listed in the requested outline, primarily investigates other phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Butylbenzyl phthalate (BBzP). There is a significant lack of available studies on "this compound" in relation to:
Developmental impacts on offspring (anogenital distance, genital development).
Neurodevelopmental and neurological effects (association with ADHD or ASD, mechanisms of neurotoxicity).
Hepatotoxicity and metabolic dysregulation (induction of oxidative stress, DNA damage, or PPARα activation).
Due to the strict instruction to focus exclusively on "this compound" and the absence of relevant scientific data for this specific compound within the requested framework, this request cannot be fulfilled. The scientific community has not published research on "this compound" that would allow for a thorough and accurate article based on the provided outline.
Biological Effects and Molecular Mechanisms of Phthalate Ester Toxicity
Hepatotoxicity and Metabolic Dysregulation
Lipid Metabolism Disorders and Insulin (B600854) Resistance
There is a notable lack of specific research on the effects of Dihexadecyl phthalate (B1215562) on lipid metabolism and insulin resistance. Scientific literature readily available through public databases does not provide specific data on how this particular phthalate ester may interfere with lipid homeostasis or glucose metabolism, nor does it detail any potential links to the development of insulin resistance in humans or animal models.
Nephrotoxicity (Kidney Effects)
Information regarding the nephrotoxic potential of Dihexadecyl phthalate is not available in the current body of scientific research. Studies detailing the specific effects of this compound on kidney structure and function have not been identified. Consequently, the molecular mechanisms through which this compound might induce renal damage remain uncharacterized.
Immunological and Inflammatory Responses
The impact of this compound on the immune system and its role in inflammatory responses have not been documented in available scientific studies. Research investigating whether this compound can modulate immune cell function, cytokine production, or inflammatory pathways is currently absent from the literature.
Carcinogenic Potential and Mechanisms
There is no available data from rodent studies concerning the carcinogenic potential of this compound. Long-term animal bioassays to assess the potential for this compound to induce hepatic, testicular, pancreatic, or other tumors have not been reported in the accessible scientific literature.
In the absence of carcinogenicity data for this compound, there is no information regarding potential non-genotoxic mechanisms of carcinogenesis. Research into effects such as receptor activation, oxidative stress, or cell proliferation specific to this compound has not been conducted.
Due to the lack of evidence from animal studies and mechanistic research, the relevance of this compound to human carcinogenesis cannot be determined. There are no epidemiological or experimental data to suggest a potential cancer risk to humans from exposure to this specific phthalate.
In Vitro and In Vivo Toxicological Studies on Related Phthalates
Due to a scarcity of specific toxicological data for this compound, this section will focus on the biological effects and molecular mechanisms of toxicity for structurally related high-molecular-weight (HMW) phthalates. frontiersin.org These compounds, characterized by long alkyl chains, are primarily used as plasticizers in various consumer and industrial products. cpsc.govnih.gov Widespread human exposure to these compounds has prompted numerous toxicological studies to assess their potential health risks. frontiersin.orgmdpi.com
In Vitro Studies
In vitro studies using various cell lines have been instrumental in elucidating the cellular and molecular mechanisms of phthalate toxicity. These studies have primarily focused on endpoints such as cytotoxicity, endocrine disruption, and effects on cellular proliferation and apoptosis.
One area of significant investigation is the effect of HMW phthalates on reproductive cells. For instance, studies on human granulosa cells have demonstrated that exposure to certain phthalates can alter steroid hormone production. nih.gov Specifically, di(2-ethylhexyl) phthalate (DEHP) has been shown to inhibit the activity of CYP19A1, an enzyme crucial for estrogen synthesis, while increasing the activity of CYP17A1, which is involved in androgen production. nih.gov Further research on human granulosa cells and the KGN cell line has supported these findings, showing that DEHP can inhibit CYP19A1 expression and upregulate CYP17A1 expression. nih.gov
The effects of phthalates on hematopoietic stem cells have also been examined. A study investigating the in vitro expansion of human hematopoietic stem cells from umbilical cord blood found that dibutyl phthalate (DBP), benzyl (B1604629) butyl phthalate (BBP), and DEHP could negatively affect cell expansion, with DBP being the most cytotoxic at lower concentrations and DEHP showing the highest toxicity at higher concentrations. frontiersin.orgnih.gov
Furthermore, the potential for phthalates to induce DNA damage and epigenetic alterations has been a subject of research. nih.gov Phthalates such as DBP, BBP, and DEHP have been suggested to affect DNA methylation and histone modifications. nih.gov Some studies have also indicated that DEHP can be cytotoxic and cause DNA damage in human leukocytes and lymphocytes. nih.gov
The following table summarizes key findings from in vitro studies on related phthalates:
| Cell Line/System | Phthalate Studied | Observed Effects |
| Human Granulosa Cells | DEHP | Altered steroid hormone production, inhibition of CYP19A1 activity, and enhancement of CYP17A1 activity. nih.gov |
| Human Hematopoietic Stem Cells | DBP, BBP, DEHP | Decreased cell expansion; DBP most cytotoxic at lower concentrations, DEHP at higher concentrations. frontiersin.orgnih.gov |
| Human Leukocytes and Lymphocytes | DEHP | Cytotoxicity and DNA damage. nih.gov |
| Human Uterine Leiomyoma Cells | DEHP | Increased viability, proliferation, and anti-apoptotic protein expression. nih.gov |
| Human Breast Cancer Cells (MCF-7) | DEHP | Enhanced cell proliferation. cbs8.com |
In Vivo Studies
In vivo studies, predominantly conducted in rodent models, have provided crucial data on the systemic toxicity of HMW phthalates. These studies have often focused on reproductive and developmental effects, as well as carcinogenicity and organ toxicity. cpsc.govmdpi.com
A significant body of research has centered on the reproductive toxicity of phthalates. mdpi.com In animal models, exposure to certain phthalates has been linked to testicular atrophy and reduced sperm quality in males. mdpi.com In females, effects such as a decrease in the number of ovarian follicles and oocyte distortion have been reported. mdpi.com The liver is another primary target organ for phthalate toxicity, with common effects including increased liver weight and peroxisome proliferation. cpsc.gov The kidneys have also been identified as a frequent target of toxicity for several ortho-phthalates. cpsc.gov
The developmental toxicity of HMW phthalates is of particular concern. frontiersin.org In utero exposure to compounds like DEHP has been shown to alter sexual differentiation in animal models. cbs8.com These effects are often attributed to the anti-androgenic properties of some phthalate metabolites. frontiersin.org
Carcinogenicity studies have yielded mixed results. For example, long-term dietary exposure to DEHP was found to increase the incidence of hepatocellular carcinomas in female rats in one study. nih.gov The proposed mechanism for this involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), which leads to pleiotropic effects in the rodent liver, including increased cell proliferation and peroxisome proliferation. cpsc.gov However, the relevance of this mode of action to humans is a subject of ongoing scientific debate. cpsc.gov
The table below presents a summary of key findings from in vivo toxicological studies on related phthalates:
| Animal Model | Phthalate Studied | Key Findings |
| Rats | DEHP | Testicular atrophy, pituitary hypertrophy. nih.gov |
| Mice | DEHP | Testicular degeneration. nih.gov |
| Rats | DEHP | Increased incidence of hepatocellular carcinomas in females with chronic exposure. nih.gov |
| Rats | Various ortho-phthalates | Liver effects (increased weight, peroxisome proliferation), kidney toxicity, testicular toxicity. cpsc.gov |
| Mice | DEHP | Reduced fertilization ability of spermatozoa and developmental potential of embryos. nih.gov |
It is important to note that the rate of dermal absorption of phthalates generally decreases as the molecular weight increases. cpsc.gov Following absorption, phthalate diesters are rapidly metabolized to their monoesters, which are often considered the toxicologically active species. cpsc.gov These monoesters can be further metabolized through oxidation. frontiersin.orgcpsc.gov
Ecotoxicological Investigations of Dihexadecyl Phthalate and Phthalate Esters
Effects on Aquatic Ecosystems
Phthalate (B1215562) esters frequently contaminate aquatic environments through industrial effluents, agricultural runoff, and leaching from waste disposal sites. frontiersin.org Their presence in water systems, even at trace levels (μg/L), is a significant concern due to their potential for bioaccumulation and endocrine-disrupting properties. frontiersin.orgresearchgate.net
Marine filter-feeding organisms like mussels are particularly vulnerable to waterborne pollutants and are often used as key indicators for ecotoxicological studies. nih.govnih.gov Exposure to phthalates such as DEHP can lead to a range of adverse effects on these organisms.
Research on the marine mussel Mytilus coruscus revealed that exposure to DEHP can impair reproductive function. nih.gov It acts as an antiestrogen, suppressing gene expressions crucial for hormone production, which in turn reduces estradiol (B170435) and progesterone (B1679170) levels in ovarian tissues. nih.gov This disruption hinders ovarian development and impairs the antioxidant capacity of the tissue, ultimately diminishing reproductive function. nih.gov In studies on Mytilus galloprovincialis, DEHP exposure was found to alter antioxidant enzyme activities and gene expression related to stress response. frontiersin.org The accumulation of different phthalate esters in Mytilus coruscus was observed to follow the trend of DEHP > Dibutyl phthalate (DBP) > Dimethyl phthalate (DMP), disrupting metabolic balance, including amino acid, lipid, and energy metabolism. fao.org
Interactive Table: Effects of DEHP on Marine Mussels (Mytilus galloprovincialis)
| Concentration (μg/L) | Observed Effects | Reference |
| 4 | Altered levels of antioxidant enzyme activity, gene expression, and metabolites. | frontiersin.org |
| 12 | Induced significant hormetic effects, with U-shaped or inverted U-shaped responses in stress-related gene expression (CAT, GST) and antioxidant enzyme activities (SOD, CAT). | frontiersin.orgresearchgate.net |
| 36 | Induced significant hormetic effects, similar to the 12 μg/L concentration, affecting energy metabolism (glucose, glycogen). | frontiersin.orgresearchgate.net |
| 108 | Further alterations in enzyme activity and gene expression, moving beyond the hormetic range. | frontiersin.org |
| 324 | Continued dose-dependent changes in metabolic profiles and stress responses. | frontiersin.org |
Freshwater species, particularly during their embryonic stages, are highly sensitive to chemical contaminants. nih.gov Zebrafish (Danio rerio) embryos are a common model for assessing the developmental toxicity of pollutants like DEHP. researchgate.netmdpi.com
Exposure to DEHP has been shown to cause significant teratogenic effects in zebrafish embryos. researchgate.net Studies have documented a dose- and time-dependent increase in mortality, a decrease in hatching rates, and a reduced heart rate. researchgate.net Morphological abnormalities are common, including yolk sac edema, pericardial edema (swelling around the heart), and spinal deformities. researchgate.netmdpi.com For instance, exposure to DEHP concentrations as low as 2.5 µg/L has been reported to cause yolk sac edema and reduce the hatching rate at 72 hours post-fertilization. mdpi.com Other adverse effects include damage to hemocytes in freshwater prawns at environmental concentrations and embryo mortality in zebrafish. nih.gov Chronic exposure from the embryo to adult stage can lead to reduced body length and weight in both male and female fish. mdpi.com
Interactive Table: Developmental Toxicity of DEHP in Zebrafish Embryos
| DEHP Concentration (µg/L) | Exposure Duration (hpf) | Observed Effects | Reference |
| 0.2 | 96 | No significant change in mortality or heart rate. | researchgate.net |
| 0.5 | 72 | Hatching rate reduced to 62.4%; mortality rate of 37.6%. | mdpi.com |
| 2.5 | 72 | Significantly reduced hatching rate; caused yolk sac edema. | mdpi.com |
| 20 | 96 | No significant change in mortality or heart rate. | researchgate.net |
| 80 | 96 | Significant decrease in heart rate from 72 hpf; increased incidence of yolk sac edema, pericardial edema, and spinal deformity. | researchgate.net |
| 140 | 96 | Increased mortality; decreased hatch rate; increased teratogenic endpoints. | researchgate.net |
| 200 | 96 | Increased mortality; decreased hatch rate; increased teratogenic endpoints. | researchgate.net |
| 250 | 72 | Induced intense apoptotic signals in the heart region; caused yolk sac and pericardial edema. | mdpi.com |
The toxic effects of phthalates are not always linear with increasing concentrations. Some studies have identified biphasic, or hormetic, dose-responses in aquatic organisms. Hormesis is a phenomenon where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses. frontiersin.org
In the marine mussel Mytilus galloprovincialis, exposure to environmentally relevant concentrations of DEHP (specifically 12 and 36 μg/L) induced significant hormetic effects. frontiersin.orgresearchgate.net This was observed as inverted U-shaped or U-shaped response curves for certain biological markers. For example, the activities of antioxidant enzymes like Superoxide dismutase (SOD) and Catalase (CAT), as well as the expression of stress-response genes, showed this biphasic pattern. frontiersin.orgresearchgate.net The metabolic profiles of the mussels also revealed a biphasic response in energy metabolism related to glucose, glycogen, and amino acids. frontiersin.org These findings are critical for accurate ecological risk assessment, as they indicate that simple linear models may not capture the full complexity of toxicant effects at low environmental concentrations. frontiersin.org
Impacts on Terrestrial Ecosystems
Phthalates also contaminate terrestrial ecosystems, primarily through the application of sewage sludge, plastic mulching in agriculture, and atmospheric deposition. Once in the soil, they can affect the microbial communities that are fundamental to soil health and nutrient cycling, as well as plant life. nih.govnih.gov
However, the impact can vary. Some studies report that DEHP at certain concentrations had no significant effect on the structural and functional diversity of the soil microbial community. researchgate.net Conversely, other research indicates that DBP can inhibit the activity and diversity of soil microorganisms. researchgate.net The presence of DEHP can also have a synergistic toxic effect when combined with other environmental stressors, such as plant growth, further disturbing the structure and function of soil microbes in the plant's root zone (rhizosphere). nih.gov This can lead to changes in genes related to cell motility and metabolism within the microbial community. nih.gov
The health of soil is directly linked to the health of plants. By altering soil microbial communities, phthalates can indirectly affect plant growth. nih.gov DEHP exposure has been shown to affect soil nutrient cycling, which can, in turn, impact plant health. nih.gov For example, some studies have noted that DEHP exposure can reduce soil nitrogen availability, leading to decreased plant growth and biomass. nih.gov Phthalates are also known to have bactericidal and fungicidal properties and can act as allelopathic compounds, potentially suppressing the growth of competing plants. researchgate.net The presence of DEHP in agricultural soils is a concern as it can be taken up by crops, posing a risk to the food chain.
Ecological Risk Assessment Methodologies
The ecological risk assessment of phthalate esters, a class of compounds that includes dihexadecyl phthalate, involves a variety of methodologies designed to evaluate the potential adverse effects on ecosystems. These assessments are crucial for environmental management and regulation. Methodologies range from deterministic approaches, which compare a single exposure value to a toxicity threshold, to more complex probabilistic and cumulative assessments that consider the variability in exposure and toxicity and the combined effects of multiple substances.
Hazard Quotient (HQ) Method
A widely used deterministic approach is the Hazard Quotient (HQ) method. frontiersin.orgfrontiersin.org This method calculates a ratio by dividing the measured environmental concentration (MEC) of a chemical by a predicted no-effect concentration (PNEC) or a similar toxicological benchmark, such as a water quality criterion (WQC). frontiersin.orgnih.gov An HQ value greater than 1.0 indicates a potential for adverse ecological effects, suggesting that the environmental concentration exceeds the level deemed safe for aquatic organisms. frontiersin.orgfrontiersin.org
This approach has been applied extensively to assess the risks of various phthalates in different environmental compartments. For instance, studies on surface waters in China have used the HQ method to evaluate the ecological risks of dibutyl phthalate (DBP) and bis(2-ethylhexyl) phthalate (DEHP). frontiersin.orgfrontiersin.org Similarly, the risk of phthalates in the sediments of the U-Tapao canal in Thailand was evaluated using this method, comparing environmental concentrations to sediment quality guidelines (SQGs). mdpi.com Research on a sustainable wastewater treatment scheme also employed the HQ method to assess the risk from treated effluents, finding that while the risk for diethyl phthalate (DEP), DBP, and benzylbutyl phthalate (BBP) was low, the HQ for DEHP was greater than 1, indicating a potential risk. nih.gov
The criteria for risk levels based on the HQ value are often categorized as follows:
HQ < 0.01 : Low risk nih.gov
Analytical Methodologies for Dihexadecyl Phthalate and Its Metabolites
Sample Preparation and Extraction Techniques
The initial and one of the most critical stages in the analysis of dihexadecyl phthalate (B1215562) is the effective extraction of the analyte from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample (e.g., liquid, solid, fatty food, environmental sample). Common goals of this stage are to isolate the target analytes and concentrate them to levels suitable for detection. mdpi.com
Liquid-liquid extraction is a conventional and widely used technique for the separation of phthalates from liquid samples. nih.gov This method operates on the principle of partitioning the analyte between two immiscible liquid phases. For non-fatty liquid samples such as beverages, LLE is often the preferred method. bezpecnostpotravin.cz
In a typical LLE procedure for phthalates, an organic solvent that is immiscible with the sample matrix (often aqueous) is chosen for its high affinity for the target compounds. nih.gov Solvents like n-hexane and dichloromethane (B109758) are commonly employed. nih.govbezpecnostpotravin.cz The process involves vigorous mixing of the sample with the extraction solvent, followed by a separation of the two phases. The phase containing the extracted phthalates is then collected for further processing. nih.gov To optimize extraction efficiency, several parameters can be adjusted, including the solvent-to-sample volume ratio, extraction time, and the number of extraction cycles. nih.gov For instance, a study on various phthalates in non-alcoholic beverages optimized the LLE process using n-hexane as the extraction solvent and applied a central composite design to refine operating conditions. nih.gov
| Parameter | Optimized Condition (Example for Phthalates in Beverages) | Source |
| Extraction Solvent | n-Hexane | nih.gov |
| Solvent/Sample Ratio | Variable, optimized using D-optimal design | nih.gov |
| Extraction Time | 7 minutes (vigorous shaking) | nih.gov |
| Phase Separation Aid | 10% NaCl solution to remove emulsion | nih.gov |
Solid-phase extraction has become a primary alternative to LLE, offering advantages such as reduced solvent consumption, higher precision, and the ability to pre-concentrate analytes from large volume samples. mdpi.comthermofisher.com SPE involves passing a liquid sample through a cartridge containing a solid sorbent. Phthalates in the sample adsorb to the sorbent, while other matrix components pass through. The retained analytes are then eluted with a small volume of an appropriate solvent. mdpi.com
The efficiency of SPE is largely determined by the choice of sorbent. mdpi.com For phthalates, which are non-polar compounds, reversed-phase sorbents like C18 are commonly used. mdpi.comresearchgate.net Automated SPE systems can enhance reproducibility and sample throughput for analyzing phthalates in drinking water. thermofisher.com
Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE. nih.gov In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace). The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. nih.govdphen1.com The polyacrylate fiber is a common choice for the extraction of various phthalate esters from water samples. nih.gov SPME is valued for its simplicity and minimal sample handling, which reduces the risk of contamination. dphen1.com
| Technique | Sorbent/Fiber Type (Example) | Application | Source |
| SPE | Sep-Pak C18 | Phthalates in bottled water | mdpi.com |
| SPME | 85 µm Polyacrylate | Phthalate esters in tap and mineral water | nih.gov |
Magnetic solid-phase extraction is an innovative approach that simplifies the separation process. nih.gov In MSPE, the sorbent material is coated onto magnetic nanoparticles. These functionalized magnetic particles are dispersed in the sample solution to adsorb the target analytes. nih.gov After the extraction is complete, the magnetic sorbent with the adsorbed phthalates can be rapidly and easily separated from the bulk sample using an external magnet, eliminating the need for filtration or centrifugation. nih.gov
Various functionalized magnetic nanomaterials have been developed for phthalate extraction, including those modified with polydimethylsiloxane (B3030410) and multiwalled carbon nanotubes. nih.gov This technique offers excellent extraction efficiency and is suitable for the determination of phthalates in various water samples. nih.govnih.gov
Dispersive solid-phase extraction involves dispersing a small amount of sorbent material directly into the sample solution. irantypist.com This increases the contact area between the sorbent and the sample, facilitating rapid adsorption of the analytes. researchgate.net After a brief period of mixing (e.g., vortexing), the sorbent is separated from the solution by centrifugation. irantypist.com
DSPE is often combined with other microextraction techniques. For example, a method for analyzing plasticizers in packaged liquids uses DSPE with stearic acid-coated calcium carbonate as the sorbent, followed by dispersive liquid-liquid microextraction (DLLME) to achieve higher concentration factors. irantypist.com This combination allows for the efficient extraction and preconcentration of phthalates from complex matrices like fruit juices. irantypist.com
Following extraction, sample extracts, especially those from complex matrices like fatty foods or biological tissues, often contain co-extracted substances that can interfere with chromatographic analysis. bezpecnostpotravin.cznih.gov Therefore, a clean-up step is crucial to remove these interferences. bezpecnostpotravin.cz
Gel Permeation Chromatography (GPC) is a widely used technique for cleaning up extracts containing large amounts of fat or lipids. bezpecnostpotravin.czepa.gov This size-exclusion chromatography method separates molecules based on their size. Larger molecules, such as lipids, elute first, while smaller molecules like phthalates are retained longer, allowing for their separation from the interfering matrix components. epa.gov
Adsorption Chromatography using materials like Florisil (a magnesium silicate (B1173343) gel) or alumina (B75360) is another common clean-up strategy. bezpecnostpotravin.czepa.gov These polar sorbents can retain polar interferences while allowing the less polar phthalates to pass through with a non-polar solvent. However, it is noted that batch-to-batch variations in these materials can affect the reproducibility of the fractionation. epa.gov Furthermore, complete removal of phthalates from Florisil cartridges can be challenging, and these materials can sometimes be a source of blank contamination. epa.gov
Given the prevalence of phthalates in laboratory materials, preventing contamination is a major challenge. This requires rigorous procedures such as pre-washing all glassware, using high-purity solvents, and analyzing procedural blanks to monitor for background levels. cdc.govbezpecnostpotravin.cz
Chromatographic Separation and Detection
The final step in the analytical process is the separation and detection of dihexadecyl phthalate and its metabolites. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques employed. bezpecnostpotravin.cznih.gov
Gas Chromatography (GC) is the most common technique for phthalate analysis. bezpecnostpotravin.cz It is typically paired with various detectors:
Mass Spectrometry (MS): GC-MS is the preferred method due to its high selectivity and sensitivity, providing structural information that confirms the identity of the analytes. bezpecnostpotravin.czoregonstate.edu It can be operated in different modes, such as full scan or selected ion monitoring (SIM), with SIM mode offering enhanced sensitivity for trace-level quantification. oregonstate.edu
Flame Ionization Detector (FID): GC-FID is a robust and widely available detection method. While less selective than MS, it is suitable for quantifying phthalates when interferences are minimal. osha.govnih.gov
Electron Capture Detector (ECD): GC-ECD is highly sensitive to electrophilic compounds. While some phthalates can be detected, its use is less common than MS or FID. epa.govresearchgate.net
Separation is typically achieved on non-polar capillary columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS). oregonstate.edugcms.cz
High-Performance Liquid Chromatography (HPLC) is also used, particularly for the analysis of phthalate metabolites, which may be more polar and less volatile than the parent compounds. nih.gov HPLC is often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific detection in biological matrices like urine and serum. nih.gov Column-switching techniques can be incorporated to provide online sample clean-up and pre-concentration, enhancing the method's performance. nih.gov
The fragmentation patterns of phthalate metabolites in mass spectrometry are crucial for their identification, especially in non-targeted analysis studies. Specific fragment ions can serve as diagnostic filters to identify precursor ions associated with different types of phthalate metabolites. nih.gov
| Technique | Detector | Column/Mobile Phase (Example) | Application | Source |
| GC-MS | MS (SIM) | DB-5MS (30 m × 0.25 mm × 0.25 µm) | Phthalates in various passive sampling matrices | oregonstate.edugcms.cz |
| GC-FID | FID | Fused-silica capillary column | Phthalates in cosmetics | nih.gov |
| LC-MS/MS | MS/MS | C18 analytical column with water/acetonitrile mobile phase (containing 0.1% formic acid) | Phthalate metabolites in urine and serum | nih.gov |
Gas Chromatography (GC) with Mass Spectrometry (MS/MS)
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of phthalates, including high molecular weight compounds like this compound. nih.govgcms.cz This method offers high sensitivity and selectivity, which is crucial for distinguishing the target analyte from complex sample matrices. nih.gov
The analysis begins with the volatilization of the sample in the GC injector, followed by separation of the components on a capillary column. Due to the high boiling point of this compound, a temperature-programmed oven is necessary to ensure its elution from the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).
In tandem mass spectrometry (MS/MS), a specific precursor ion of this compound is selected in the first quadrupole, fragmented through collision-induced dissociation (CID), and then specific product ions are monitored in the second quadrupole. This multiple reaction monitoring (MRM) mode significantly enhances selectivity and reduces background noise, allowing for lower detection limits compared to single quadrupole MS. nih.gov For many phthalates, a common fragment ion at a mass-to-charge ratio (m/z) of 149 is observed, corresponding to the protonated phthalic anhydride (B1165640) structure. gcms.cz However, for higher molecular weight phthalates, more specific, higher mass fragment ions are often selected as precursor ions to increase selectivity. nih.gov For instance, in the analysis of compounds like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), unique extracted ions such as m/z 293 and m/z 307, respectively, are used for identification and quantification. gcms.cz
A significant challenge in the GC-MS analysis of trace levels of phthalates is background contamination from various laboratory sources. nih.gov
Table 1: Illustrative GC-MS/MS Parameters for High Molecular Weight Phthalates Note: Specific parameters for this compound are not readily available in the cited literature; these are representative conditions for similar long-chain phthalates.
| Parameter | Typical Setting |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280-300 °C |
| Oven Program | Initial temp 100°C, ramp to 320°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Example for Analogs) | Specific high m/z fragment |
| Product Ions (Example for Analogs) | m/z 149, other specific fragments |
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is another primary technique for the determination of phthalates and their metabolites. This method is particularly advantageous for the analysis of metabolites, which are often more polar and less volatile than the parent compound, making them more amenable to LC separation.
In HPLC-MS/MS, separation is achieved on a reversed-phase column, typically a C18 column, using a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comnih.gov Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electrospray ionization (ESI). Similar to GC-MS/MS, the use of MRM provides high sensitivity and selectivity for the target analytes. nih.gov
For phthalate metabolites, the fragmentation pathways in ESI-MS/MS have been studied to identify diagnostic fragment ions. nih.govnih.gov For example, a common fragment ion for all phthalate metabolites is the deprotonated benzoate (B1203000) ion at m/z 121.0295. nih.govnih.gov Most metabolites also produce a fragment at m/z 147.0088, corresponding to the deprotonated o-phthalic anhydride ion, while carboxylated metabolites may show a characteristic ion at m/z 165.0193. nih.govnih.gov These specific fragmentation patterns are crucial for the confident identification of metabolites in non-targeted analysis. nih.gov
Table 2: Illustrative HPLC-MS/MS Parameters for High Molecular Weight Phthalates Note: Specific parameters for this compound are not readily available in the cited literature; these are representative conditions for similar long-chain phthalates and their metabolites.
| Parameter | Typical Setting |
|---|---|
| HPLC Column | Reversed-phase C18, e.g., 150 mm x 4.6 mm, 4 µm |
| Mobile Phase | Gradient of water and methanol/acetonitrile with buffer |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for metabolites |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M-H]⁻ of the analyte |
| Product Ions (Metabolites) | m/z 121, 147, 165, and other specific fragments |
Alternative Detection Methods (e.g., ECD, FID, UV)
While mass spectrometry is the gold standard for phthalate analysis due to its sensitivity and selectivity, other detectors can be used with gas and liquid chromatography, particularly when analyzing samples with higher concentrations or for screening purposes.
Electron Capture Detector (ECD): GC-ECD is a highly sensitive detector for electrophilic compounds. While phthalates are not strongly electrophilic, ECD can be used for their analysis, though it is more prone to interference from other halogenated compounds like organochlorine pesticides and PCBs. cdc.gov For some phthalates, the sensitivity of GC-ECD can be quite good. epa.gov However, for long-chain phthalates, adsorption to glassware can lead to poor recovery. epa.gov
Flame Ionization Detector (FID): GC-FID is a robust and universally applicable detector for organic compounds. It is less sensitive than MS or ECD but can be used for the quantification of phthalates when they are present at higher levels. gcms.cz The response of the FID is proportional to the number of carbon atoms in the molecule, making it a reliable quantitative detector when properly calibrated.
Ultraviolet (UV) Detector: HPLC with UV detection is a common technique for the analysis of compounds with a UV chromophore, such as the benzene (B151609) ring in phthalates. govst.eduilacadofsci.com The optimal wavelength for detection is typically around 230-235 nm. govst.eduilacadofsci.com While less sensitive and selective than MS, HPLC-UV is a cost-effective method for analyzing less complex samples or for screening purposes. ilacadofsci.commdpi.com The separation of different phthalates, especially isomers, can be challenging and requires careful optimization of the chromatographic conditions. thermofisher.com
Ambient Ionization Techniques Coupled with Mass Spectrometry
Ambient ionization techniques allow for the direct analysis of samples in their native state with minimal or no sample preparation. This is particularly advantageous for phthalate analysis as it can significantly reduce the risk of contamination that is often introduced during sample extraction and preparation steps. nih.gov
Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) have been used for the rapid screening of phthalates on surfaces. For example, DART coupled with a high-resolution mass spectrometer has been used to directly analyze food packaging materials for phthalates without the need for solvent extraction. mdpi.com Similarly, Thermal Desorption Electrospray Ionization Mass Spectrometry (TD-ESI/MS) has been employed for the high-throughput screening of phthalates on various objects to identify sources of contamination in a laboratory environment. nih.gov This approach allowed for the analysis of an object within 30 seconds. nih.gov
While these techniques are excellent for rapid, qualitative screening, achieving accurate quantification can be more challenging compared to traditional chromatographic methods. However, they offer a powerful tool for quickly identifying the presence of high molecular weight phthalates like this compound on surfaces and in materials.
Challenges and Quality Control in Phthalate Analysis
The accurate trace analysis of phthalates is notoriously difficult, primarily due to issues with contamination and the need for high sensitivity and selectivity.
Minimizing Sample Contamination
Phthalates are ubiquitous in the laboratory environment, leading to a high risk of sample contamination. nih.gov They can be found in solvents, reagents, glassware, and a wide array of plastic laboratory consumables such as pipette tips, syringes, and filter holders. tus.ieresearchgate.net This background contamination can lead to false-positive results or an overestimation of the phthalate concentration in the sample. tus.ie
To minimize contamination, a rigorous quality control regimen is essential. This includes:
Thoroughly cleaning all glassware, often by baking at high temperatures (e.g., 400-450°C), and rinsing with high-purity, phthalate-free solvents. tus.ie
Using phthalate-free laboratory equipment and consumables wherever possible.
Analyzing procedural blanks with every batch of samples to monitor for background contamination. nist.gov
Minimizing the number of sample preparation steps to reduce the opportunities for contamination to be introduced. tus.ie
Keeping samples in their original packaging for storage when possible.
Laboratory air itself can be a significant source of phthalate contamination, with compounds adsorbing onto the surfaces of glassware and equipment. tus.ie Even the syringe needle used for GC injection can be a source of contamination from the laboratory air.
Sensitivity and Selectivity Issues
Achieving the required sensitivity for the detection of trace levels of this compound, especially in complex matrices, can be challenging. As a high molecular weight phthalate, it has low volatility, which can affect its chromatographic behavior and ionization efficiency. mdpi.comnih.gov
Selectivity is also a major concern, as isomeric phthalates can be difficult to separate chromatographically. thermofisher.com The mass spectra of many phthalates are dominated by a common fragment ion at m/z 149, which can make it difficult to distinguish between co-eluting compounds based on mass spectral data alone. gcms.cz
To address these challenges, the use of tandem mass spectrometry (MS/MS) is highly recommended. nih.gov By selecting a specific precursor ion for the target analyte and monitoring unique product ions, the selectivity of the analysis is greatly enhanced, allowing for more reliable identification and quantification, even in the presence of interfering compounds. nih.gov For high molecular weight phthalates, selecting higher mass precursor and product ions can further improve selectivity. nih.gov High-resolution mass spectrometry (HRMS) can also be employed to provide highly accurate mass measurements, which aids in the confident identification of the target analyte and its metabolites. fujifilm.com
Bioremediation and Mitigation Strategies for Phthalate Contamination
Microbial Bioremediation Approaches
Microbial bioremediation has emerged as a cost-effective and environmentally sound strategy for addressing contamination by phthalate (B1215562) esters, including long-chain compounds structurally similar to dihexadecyl phthalate. This approach harnesses the metabolic capabilities of microorganisms to break down these complex molecules into less harmful substances.
Identification and Characterization of Phthalate-Degrading Microorganisms
The complete degradation of phthalate compounds is primarily carried out by microorganisms. gregormendelfoundation.com Numerous studies have focused on isolating and identifying microbes capable of utilizing phthalates as a source of carbon and energy. d-nb.info While research specifically targeting this compound is limited, extensive studies on other long-chain phthalates like di-(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DOP) provide valuable insights. Generally, phthalates with longer alkyl chains are considered more persistent and less easily degraded than their short-chain counterparts. gregormendelfoundation.comresearchgate.net
Microorganisms capable of degrading these persistent compounds have been isolated from various contaminated environments, including soil, river sediment, and activated sludge. gregormendelfoundation.comd-nb.infoproquest.com The primary mechanism of degradation involves the initial hydrolysis of the ester bonds by enzymes such as esterases and hydrolases, which separates the phthalate moiety from its alcohol side chains. d-nb.info This is often the rate-limiting step in the breakdown of phthalates. d-nb.info
Several bacterial genera have been identified as effective phthalate degraders. Common genera include Pseudomonas, Bacillus, Micrococcus, Gordonia, and Rhodococcus. gregormendelfoundation.comnih.gov For instance, Rhodococcus ruber YC-YT1 has demonstrated the ability to biodegrade DEHP in both contaminated water and soil. nih.gov In some cases, a consortium of different microbial species is required for complete mineralization. d-nb.info For example, the degradation of di-n-octyl phthalate was achieved through the metabolic cooperation of Gordonia sp. strain JDC-2, which converted the parent compound into phthalic acid, and Arthrobacter sp. strain JDC-32, which then degraded the phthalic acid. d-nb.info
Table 1: Examples of Phthalate-Degrading Microorganisms
| Microorganism | Phthalate Degraded | Source of Isolation |
|---|---|---|
| Rhodococcus ruber YC-YT1 | Di-(2-ethylhexyl) phthalate (DEHP) | Contaminated water and soil nih.gov |
| Gordonia terrae RL-JC02 | Di-(2-ethylhexyl) phthalate (DEHP) | Contaminated red soil nih.gov |
| Comamonas acidovorans FY-1 | Phthalates | Activated sludge gregormendelfoundation.com |
| Priestia megaterium P-7 | Di-n-butyl phthalate (DBP) | Long-term film mulched cotton field soil frontiersin.org |
| Microbacterium sp. USTB-Y | Dibutyl phthalate (DBP) | Activated sludge proquest.com |
| SSB-Consortium (predominantly Serratia, Methylobacillus, Acrhomobacter, and Pseudomonas) | DEP, DBP, BBP, DEHP | Saline soil nih.gov |
Optimization of Bioremediation Conditions (e.g., pH, Temperature, Nutrient Sources)
The efficiency of microbial degradation of phthalates is significantly influenced by environmental conditions. Optimizing factors such as pH, temperature, and nutrient availability is crucial for enhancing the growth of degrading microorganisms and their enzymatic activity.
Temperature: Most studies indicate that the optimal temperature for the biodegradation of phthalates falls within the mesophilic range, typically around 30°C. proquest.comnih.gov For example, complete degradation of a mixture of phthalates by Gordonia sp. was achieved at 30°C within five days. nih.gov While degradation can occur between 10°C and 35°C, temperatures below 28°C may not be sufficient for high efficiency. nih.govnih.gov In composting, the thermophilic phase, with temperatures ranging from 55°C to 70°C, has been shown to be the period of highest degradation activity. nih.gov
pH: The optimal pH for phthalate degradation is generally in the neutral to slightly alkaline range, from 6.0 to 8.0. nih.govnih.gov Pseudomonas fluorescens FS1 achieved its highest degradation efficiency for phthalates at a pH between 6.5 and 8. nih.gov Similarly, a bacterial consortium showed optimal performance at a pH of 7.0. nih.gov Extreme pH values, either too acidic (below 6.0) or too basic (above 8.0), can have a toxic effect on microbial growth and inhibit the degradation process. nih.gov
Nutrient Sources: The availability of essential nutrients is critical for microbial growth and metabolism. In composting, the carbon-to-nitrogen (C/N) ratio is a key parameter, with an optimal range typically between 20 and 30 to support high biodegradation rates. nih.gov The composition of the mineral salt medium (MSM) used in laboratory studies also plays a significant role. Different combinations and concentrations of compounds in the MSM can lead to varying degradation efficiencies. nih.gov
Table 2: Optimal Conditions for Phthalate Bioremediation
| Parameter | Optimal Range/Value | Reference Microorganism/Process |
|---|---|---|
| Temperature | 30°C - 34°C | Gordonia sp. nih.gov |
| Temperature | 31°C | SSB-Consortium nih.gov |
| pH | 6.0 - 8.0 | Gordonia sp. nih.gov |
| pH | 7.0 | SSB-Consortium nih.gov |
| pH | 7.5 | Microbacterium sp. USTB-Y proquest.com |
| C/N Ratio | 20 - 30 | Composting nih.gov |
Application in Contaminated Water and Soil
Bioremediation techniques have been successfully applied to treat phthalate contamination in both soil and water matrices. Due to their hydrophobicity, phthalates, particularly those with long alkyl chains, tend to adsorb strongly onto soil and sediment particles. nih.gov
In soil remediation, bioslurry reactors are an effective ex-situ treatment method. scite.ai These systems create a liquid slurry environment that optimizes contact between the microorganisms and the contaminants, enhancing degradation rates. scite.ai Studies have shown that augmented slurry reactors can achieve over 90% degradation of DEHP within 12 days. taylorfrancis.com The addition of specific, pre-selected degrading microbial strains (bioaugmentation) can significantly increase the natural degradation rate in soil. scite.aiacs.org For in-situ applications, bioventing, which involves stimulating indigenous microorganisms by supplying air or oxygen, has shown promise, achieving 89% degradation of DEHP in soil columns over 76 days. acs.org
For contaminated water, microbial degradation is also a viable strategy. Bacteria isolated from various sources have demonstrated the ability to break down phthalates in aqueous solutions. nih.govnih.gov The efficiency of these processes depends on the initial concentration of the phthalate and the operational conditions of the treatment system. nih.govnih.gov
Composting as a Bioremediation Strategy
Composting is recognized as a robust, cost-effective, and highly efficient bioremediation technology for soil contaminated with phthalate esters. nih.govresearchgate.net This process leverages diverse microbial communities present in organic waste to break down contaminants, with reported removal efficiencies ranging from 25% to 100%. nih.govresearchgate.net
The process can be carried out under aerobic or anaerobic conditions, with aerobic composting generally showing higher removal efficiency and requiring shorter treatment times. nih.gov For instance, one study reported 91-96% DEHP removal in 30 days under aerobic conditions, compared to 55-69% removal after 112 days in an anaerobic system. nih.gov
A key factor in the effectiveness of composting is the thermophilic phase, where temperatures rise to between 55°C and 70°C. nih.gov This high-temperature phase accelerates microbial growth and enzymatic activity, leading to the highest rate of phthalate degradation. nih.gov The microbial metabolism during composting appears to begin with the degradation of the alkyl side chains before the cleavage of the aromatic ring. core.ac.uk This can lead to the transient appearance of shorter-chain phthalates as intermediate products from the breakdown of more complex, long-chain molecules. core.ac.uk Composting has been successfully used to treat various organic wastes, including sewage sludge and agricultural soils, making it a versatile strategy for phthalate detoxification. nih.govcore.ac.uknih.gov
Development and Assessment of Safer Plasticizer Alternatives
In response to health and environmental concerns, as well as increasing regulatory pressure on certain phthalates, there has been a significant shift towards the development and use of non-phthalate plasticizers. acs.orgvirtuemarketresearch.comgminsights.com The goal is to find alternatives that provide the necessary technical performance, particularly for PVC, without the adverse effects associated with traditional phthalates. pishrochem.com These alternatives can be broadly categorized into synthetic and bio-based plasticizers.
Several classes of non-phthalate alternatives are now commercially available:
Adipates, Sebacates, and Citrates: These compounds, such as diisononyl adipate (B1204190) (DINA) and acetyl tributyl citrate (B86180) (ATBC), are used in various applications, including toys and medical devices. mst.dknih.gov Citrate esters, derived from citric acid, are noted for being biodegradable and are considered safe for sensitive applications like food packaging. pishrochem.com
Terephthalates: Di-(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as DOTP, is a common alternative that is not an ortho-phthalate. It has been found to be a less toxic option compared to some traditional phthalates. habitablefuture.org
Cyclohexane dicarboxylic acids: 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) was specifically developed for sensitive applications and is considered a safe alternative after extensive toxicological assessment. pishrochem.com
Bio-based Plasticizers: Derived from renewable resources like vegetable oils, these alternatives offer the dual benefit of being non-toxic and reducing the carbon footprint of PVC products. pishrochem.com Epoxidized soybean oil (ESBO) is a prominent example, which also improves the thermal stability of PVC. pishrochem.com
While these alternatives are promising, it is crucial to conduct thorough toxicological and environmental impact studies to avoid "regrettable substitutions," where one hazardous chemical is replaced by another with similar or unknown risks. acs.org
Table 3: Examples of Safer Plasticizer Alternatives
| Alternative Plasticizer | Chemical Class | Key Features/Applications |
|---|---|---|
| Acetyl tributyl citrate (ATBC) | Citrate Ester | Biodegradable; used in food packaging, medical tubing, and toys. pishrochem.comnih.gov |
| Epoxidized soybean oil (ESBO) | Bio-based (Vegetable Oil Derivative) | Renewable source, low volatility, improves thermal stability. pishrochem.com |
| 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) | Cyclohexane dicarboxylate | Designed for sensitive applications like toys and medical devices. pishrochem.com |
| Di-(2-ethylhexyl) terephthalate (DEHT/DOTP) | Terephthalate | Common synthetic alternative to ortho-phthalates. habitablefuture.org |
| Polymeric Plasticizers (e.g., Polyester adipates) | Polymer | Large molecular weight reduces migration and leaching. pishrochem.com |
Regulatory and Policy Measures for Phthalate Control
Governments and international bodies have implemented various regulatory measures to control the use of certain phthalates due to concerns about their potential health and environmental effects. nih.gov These regulations often target specific phthalates and their use in consumer products, particularly those intended for vulnerable populations like children. nih.govresearchgate.net
In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is the primary legislative framework. compliancegate.com Under REACH, several phthalates, including DEHP, DBP, BBP, and DIBP, are listed as substances of very high concern (SVHC) and are restricted. aimplas.net Their use in most consumer articles is limited to a concentration of 0.1% by weight. compliancegate.comaimplas.net For toys and childcare articles that can be placed in the mouth, this 0.1% limit also applies to other phthalates like DINP, DIDP, and DNOP. aimplas.net The EU also has specific regulations for phthalates in food contact materials (Regulation (EU) 10/2011) and cosmetics. compliancegate.comaimplas.netmeasurlabs.com
In the United States , regulations also restrict the use of certain phthalates in children's toys and childcare articles to a concentration of no more than 0.1%. nih.govresearchgate.net
In China , similar limits are in place for DBP, BBP, DEHP, DNOP, DINP, and DIDP in plastic toys, with a maximum level of 0.1% of the material composition. nih.govresearchgate.net
These regulations have created a strong driver for the industry to move towards the safer alternatives discussed in the previous section. gminsights.com However, legislation can differ significantly between countries, leading to challenges in global supply chain management and a need for greater international coordination. nih.govresearchgate.net
Research Gaps and Future Directions in Dihexadecyl Phthalate Studies
Advanced Mechanistic Studies on Phthalate (B1215562) Hydrolysis and Degradation
However, the specific pathways and enzymatic machinery responsible for the breakdown of dihexadecyl phthalate remain uncharacterized. The long (C16) alkyl chains of this compound likely influence its physical, chemical, and biological properties, including its bioavailability and susceptibility to enzymatic attack, potentially making it more resistant to degradation than shorter-chain phthalates. nih.goviwaponline.com
Future research should focus on:
Isolating and Characterizing Microbes: Screening for and isolating novel bacterial or fungal strains capable of utilizing this compound as a sole carbon source.
Enzymatic and Genetic Analysis: Identifying and characterizing the specific esterases or hydrolases involved in the initial cleavage of this compound's long alkyl chains.
Pathway Elucidation: Determining the complete metabolic pathway, including all intermediate and final breakdown products, to ensure no persistent or toxic metabolites are formed.
Comprehensive Assessment of Long-Term Cumulative Exposure to Phthalate Mixtures
Humans are not exposed to phthalates in isolation but rather to complex mixtures from various sources, including diet, consumer products, and indoor environments. canada.canih.gov This reality has led regulatory and scientific bodies to advocate for a cumulative risk assessment (CRA) approach, which evaluates the combined risk from multiple chemicals that cause common adverse effects. canada.canih.govepa.gov Current CRAs for phthalates focus on a select group of compounds known to have anti-androgenic effects, such as DEHP, Dibutyl phthalate (DBP), and Benzyl (B1604629) butyl phthalate (BBP). epa.gov
A significant research gap is the exclusion of this compound and other less-common phthalates from these assessments. This is primarily due to a lack of data on its prevalence and exposure levels in the general population. Without this information, its potential contribution to the cumulative risk from phthalate mixtures cannot be determined, leading to a possible underestimation of the total risk.
Future directions include:
Developing Analytical Methods: Establishing robust and sensitive analytical techniques for the detection of this compound in environmental media, consumer products, and human biological samples.
Conducting Biomonitoring Studies: Incorporating this compound into large-scale human biomonitoring surveys, similar to the National Health and Nutrition Examination Survey (NHANES), to quantify exposure levels across different demographics. epa.gov
Updating Risk Assessment Models: Integrating the newly generated exposure data into CRA models to provide a more accurate and health-protective assessment of phthalate mixtures.
Identification of Specific Biomarkers of Effect and Susceptibility
Human biomonitoring is a critical tool for assessing internal exposure to chemicals. For most phthalates, exposure is not measured by the parent compound but by its metabolites in urine. nih.govnih.govsemanticscholar.org Following ingestion, phthalates are rapidly metabolized, first via hydrolysis to their monoesters, and for higher-molecular-weight phthalates, these monoesters are further oxidized into secondary metabolites. nih.govcore.ac.uk These secondary metabolites are often more specific and sensitive biomarkers of exposure than the primary monoesters. nih.govcore.ac.uk
For this compound, there is a complete absence of data regarding its metabolism in humans. Consequently, no specific biomarkers of exposure have been identified or validated. This gap prevents its inclusion in biomonitoring studies and hinders any attempt to link exposure to potential health outcomes.
Key areas for future research are:
Metabolism Studies: Conducting in vitro and in vivo studies to identify the primary monoester and subsequent oxidative metabolites of this compound.
Biomarker Validation: Developing and validating analytical methods for quantifying these specific metabolites in human urine and ensuring they are not prone to external contamination.
Investigating Susceptibility: Exploring how genetic variations (polymorphisms) in metabolic enzymes might influence individual differences in this compound metabolism and, therefore, susceptibility to its potential effects.
Epidemiological Studies on this compound's Health Effects and Human Relevance
A substantial body of epidemiological research has linked exposure to common phthalates with a range of adverse health outcomes. These include reproductive and developmental effects, such as altered male genital development and reduced semen quality, as well as endocrine disruption, obesity, and asthma. nih.govwebmd.comnih.gov These studies typically rely on measuring the urinary biomarkers of well-known phthalates to estimate individual exposure. nih.gov
There are currently no epidemiological studies investigating the potential health effects of this compound in human populations. Its human relevance and toxicological profile are entirely unknown, representing a critical void in our understanding of phthalate safety.
Future research priorities should be:
Cross-Sectional Studies: Once exposure biomarkers are identified (as per section 9.3), initial cross-sectional studies can be conducted using existing population cohorts to explore associations between this compound exposure and various health endpoints.
Prospective Cohort Studies: Launching long-term prospective studies that follow individuals over time to establish temporal relationships between exposure to this compound during critical developmental windows (e.g., pregnancy) and subsequent health outcomes in children. nih.gov
Case-Control Studies: Investigating exposure levels in individuals with specific health conditions (e.g., infertility, endocrine disorders) compared to a healthy control group to identify potential links.
Toxicological Research on Phthalates from Recycled Plastic Materials
The push for a circular economy has increased the use of recycled plastics in consumer products. However, studies have shown that recycled plastic can be a source of hazardous chemicals, including phthalates that may not have been in the original product but are introduced through cross-contamination during the recycling process. nih.govservice.gov.ukresearchgate.net Research has detected the presence of regulated phthalates like DBP, DiBP, and DEHP in recycled plastic materials. nih.govresearchgate.net
The presence and leaching behavior of this compound in recycled plastics have not been investigated. It is unknown whether this compound is present in plastic waste streams and if it can migrate from new products made with recycled content into food, beverages, or directly into the mouths of children from toys.
Future research should aim to:
Quantify Presence in Recycled Feedstock: Analyze samples of post-consumer plastic waste and recycled plastic pellets to determine the prevalence and concentration of this compound.
Conduct Migration Studies: Perform leaching experiments on final consumer products made from recycled plastics to measure the migration of this compound under realistic use conditions (e.g., contact with food simulants).
Assess Toxicological Risk: Evaluate the toxicological risks associated with exposure to this compound that has leached from recycled materials, paying close attention to vulnerable applications like food packaging and children's products.
Integration of Omics Technologies for Pathway Elucidation
Modern "omics" technologies—such as toxicogenomics, proteomics, and metabolomics—offer powerful, systems-level insights into the molecular mechanisms of chemical toxicity. nih.gov Studies on DEHP and DBP have used these approaches to reveal how phthalates can alter gene expression, disrupt critical signaling pathways (like those involved in heart development or lipid metabolism), and induce epigenetic changes. nih.govfrontiersin.orgresearchgate.net This information is crucial for understanding how exposure can lead to adverse health outcomes.
As of now, no omics-based studies have been conducted for this compound. Its molecular targets, mechanisms of action, and the biological pathways it may disrupt are completely unknown.
Future research should leverage omics technologies to:
Identify Molecular Fingerprints: Use transcriptomics (RNA-seq) and proteomics in exposed cell or animal models to identify the genes and proteins whose expression is altered by this compound.
Elucidate Metabolic Disruption: Employ metabolomics to discover how this compound perturbs endogenous metabolic pathways.
Construct Adverse Outcome Pathways (AOPs): Integrate omics data to build AOPs, which map the sequence of molecular and cellular events from chemical exposure to an adverse health effect, providing a mechanistic basis for risk assessment.
Upscaling Bioremediation Technologies for Environmental Applications
Bioremediation, which uses microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly method for cleaning up sites contaminated with phthalates. d-nb.info Research has identified various bacterial strains and consortia capable of degrading common phthalates like DEHP and has explored technologies like membrane bioreactors and bioaugmentation to enhance this process. iwaponline.comiwaponline.com
The efficacy of these technologies for high-molecular-weight phthalates such as this compound is unknown. Its presumed high hydrophobicity and low water solubility could reduce its bioavailability to microorganisms, making it more recalcitrant and challenging to remediate from soil and sediment. nih.gov
Future directions in this area include:
Screening and Engineering Microbes: Identifying or genetically engineering microorganisms with enhanced capabilities to degrade long-chain phthalates.
Optimizing Bioremediation Conditions: Investigating strategies to increase the bioavailability of this compound, such as the use of biosurfactants or specialized bioreactor designs.
Pilot-Scale and Field Trials: Moving from laboratory-scale experiments to pilot-scale studies to test the feasibility and efficiency of upscaled bioremediation technologies for real-world environmental applications.
Q & A
Basic: What are the critical physicochemical properties of dihexadecyl phthalate (or phosphate) relevant to experimental handling?
Answer:
Dihexadecyl phosphate (CAS 2197-63-9) has a molecular formula of C₃₂H₆₇O₄P and a molecular weight of 546.85 g/mol. Key properties include:
- Melting point : 74–75°C (lit.), indicating solid-state handling at room temperature .
- Storage requirements : Must be stored in sealed containers in well-ventilated areas to prevent degradation or contamination .
- Hygroscopicity : No direct data, but phosphate esters generally require anhydrous conditions for stability .
Methodological Note : Use differential scanning calorimetry (DSC) to verify thermal stability during experimental design .
Basic: What safety protocols are essential when working with this compound/phosphate in laboratory settings?
Answer:
Critical protocols include:
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or decomposition products .
- Emergency procedures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical help .
Methodological Note : Conduct a pre-experiment risk assessment using Safety Data Sheets (SDS) and institutional guidelines .
Advanced: How can researchers design experiments to minimize degradation of this compound/phosphate under varying thermal conditions?
Answer:
- Thermal stability testing : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds .
- Inert atmosphere : Use nitrogen or argon environments during high-temperature experiments (e.g., synthesis or solvent removal) to prevent oxidation .
- Real-time monitoring : Employ Fourier-transform infrared spectroscopy (FTIR) to detect degradation byproducts (e.g., phosphoric acid) during reactions .
Data Contradiction Tip : If degradation occurs inconsistently, compare TGA data across multiple batches to identify impurities or moisture effects .
Advanced: What methodologies are recommended for resolving discrepancies in reported toxicity data of this compound/phosphate?
Answer:
- Systematic review protocols : Classify studies by confidence levels (high/medium/low) based on bias risk, analytical rigor, and reproducibility .
- Meta-analysis : Use standardized metrics (e.g., IC₅₀ values) to harmonize data from in vitro vs. in vivo studies .
- Sensitivity testing : Replicate conflicting experiments under controlled conditions (e.g., pH, solvent systems) to isolate variables .
Example : A 2013 study reconciled phthalate toxicity variations by adjusting for urinary metabolite variability in epidemiological data .
Advanced: How should lamellar diffraction data be analyzed to determine the structural organization of dihexadecyl phosphate in lipid bilayers?
Answer:
- Intensity correction : Apply Lorentz and polarization corrections to raw electron diffraction data to account for experimental artifacts .
- Rigid-body modeling : Fit corrected data to molecular dynamics (MD) simulations of phosphate headgroup orientation (e.g., phosphorus z-position at ~2.23 Å) .
- Validation : Compare calculated vs. observed structure factors (e.g., R-factor <0.2) to confirm bilayer packing geometry .
Methodological Note : Use software like CrystFEL or CCP4 for diffraction pattern processing .
Basic: What analytical techniques are most effective for quantifying this compound/phosphate in environmental samples?
Answer:
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) for separation and quantification .
- Mass spectrometry (MS) : Couple HPLC with tandem MS (HPLC-MS/MS) for trace-level detection in complex matrices (e.g., soil or water) .
- Calibration standards : Use certified reference materials (CRMs) for dihexadecyl phosphate to ensure accuracy .
Advanced: What strategies can assess the environmental persistence of this compound/phosphate using computational modeling?
Answer:
- QSAR models : Predict biodegradation half-lives using quantitative structure-activity relationships (e.g., EPI Suite™) based on ester bond hydrolysis rates .
- Fate and transport modeling : Simulate environmental partitioning (air/water/soil) using physicochemical properties (log P = ~8.5 for dihexadecyl phosphate) .
- Ecotoxicity databases : Cross-reference with EPA’s ECOTOX database to estimate aquatic toxicity thresholds .
Basic: How should waste containing this compound/phosphate be managed post-experiment?
Answer:
- Segregation : Collect waste in labeled, chemically resistant containers separate from organic solvents .
- Disposal : Coordinate with licensed waste facilities for incineration or hydrolysis treatment to break phosphate ester bonds .
- Documentation : Maintain records of waste volume, handling methods, and disposal certificates for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
